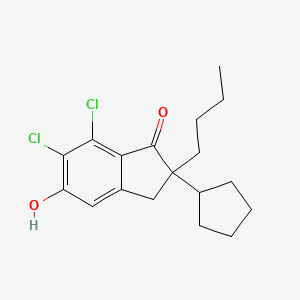
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound known for its role as a potent inhibitor of volume-sensitive anion channels. This compound has garnered significant interest in the fields of pharmacology and biochemistry due to its unique chemical structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the indanone core through cyclization reactions.
Halogenation: Introduction of chlorine atoms at specific positions on the aromatic ring.
Alkylation: Addition of the butyl and cyclopentyl groups to the indanone core.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Pharmacology: Used as a tool to study the role of volume-sensitive anion channels in various physiological processes.
Biochemistry: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Potential therapeutic applications in conditions related to ion channel dysfunction, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry.
Mécanisme D'action
The compound exerts its effects by selectively blocking volume-sensitive anion channels. This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The molecular targets include various ion channels involved in cellular volume regulation and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid
Uniqueness
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both butyl and cyclopentyl groups. These structural features contribute to its high selectivity and potency as an inhibitor of volume-sensitive anion channels, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H22Cl2O2 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C18H22Cl2O2/c1-2-3-8-18(12-6-4-5-7-12)10-11-9-13(21)15(19)16(20)14(11)17(18)22/h9,12,21H,2-8,10H2,1H3 |
Clé InChI |
JIJIPFXKPNEXKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)O)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















